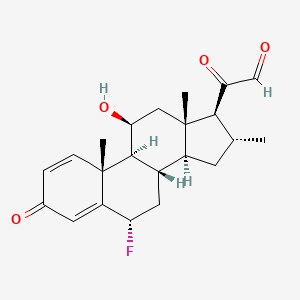

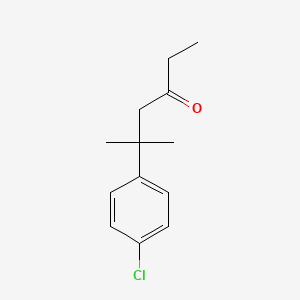

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one, also known as pregn-4-en-3-one-17-methylenedioxy-20,21-bis, is a steroid hormone found in the human body. It is a naturally occurring substance, and is also known to be present in some plants. It is a member of the pregnane family of steroid hormones, and is a derivative of the progesterone molecule. Pregn-4-en-3-one-17-methylenedioxy-20,21-bis is a potent hormone that is involved in a variety of physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein behavior and interactions.

2. Intermediate in the Synthesis of Cortisol Metabolites This compound is an intermediate in the synthesis of metabolites of Cortisol . Cortisol is a steroid hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response. It also has a very important role in helping the body respond to stress.

Impurity of Prednisolone

It is an impurity of Prednisolone . Prednisolone is a glucocorticoid and an anti-inflammatory drug used to treat central nervous system disorders. Understanding the impurities of a drug is crucial for ensuring its safety and efficacy.

Biochemical Research

As a biochemical, it could be used in various biochemical research . Biochemical research involves understanding the chemical substances and vital processes occurring in living organisms. This compound could be used to study these processes at a molecular level.

Drug Development

Given its role as an intermediate in the synthesis of cortisol metabolites and as an impurity of prednisolone, this compound could potentially be used in drug development and pharmaceutical research .

Chemical Structure Studies

The compound’s chemical structure could be studied for various purposes . Understanding the structure of a compound is crucial in many fields of research, including drug design, prediction of behavior, and for the development of new materials or compounds.

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the synthesis of metabolites of cortisol , suggesting that it may interact with cortisol receptors or enzymes involved in cortisol metabolism.

Mode of Action

As an intermediate in the synthesis of cortisol metabolites , it likely undergoes further biochemical transformations to exert its effects.

Biochemical Pathways

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is involved in the cortisol metabolic pathway . Cortisol, a glucocorticoid hormone, plays a crucial role in the body’s response to stress, regulation of metabolism, immune response, and inflammatory reactions. Any alteration in the levels of cortisol or its metabolites can have significant physiological effects.

Result of Action

Given its role as an intermediate in the synthesis of cortisol metabolites , it may indirectly influence the physiological processes regulated by cortisol.

Propiedades

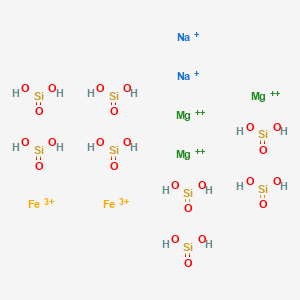

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one involves a multi-step process starting from commercially available starting materials. The key steps include protection of the carbonyl group, formation of the methylenedioxy bridge, and reduction of the double bond at position 4. The final product can be obtained through deprotection of the methylenedioxy group.", "Starting Materials": [ "Estrone", "Paraformaldehyde", "Sodium methoxide", "Borane dimethyl sulfide complex", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Estrone is first protected at the carbonyl group using paraformaldehyde and sodium methoxide to form the methylene ketal.", "The methylene ketal is then reacted with borane dimethyl sulfide complex to form the methylenedioxy bridge.", "The double bond at position 4 is reduced using hydrogen peroxide and sodium hydroxide.", "Deprotection of the methylenedioxy group is achieved by treatment with acetic acid and sodium borohydride in methanol to yield the final product, 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one." ] } | |

Número CAS |

6173-64-4 |

Nombre del producto |

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one |

Fórmula molecular |

C₂₃H₃₂O₅ |

Peso molecular |

388.5 |

Sinónimos |

17,20:20,21-Bis[methylenebis(oxy)]pregn-4-en-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.